5-[(4-Acetylphenoxy)methyl]-2-furoic acid
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Overview
Description
5-[(4-Acetylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C14H12O5 and a molecular weight of 260.25 g/mol . This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy group bearing an acetyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(4-Acetylphenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-acetylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(4-Acetylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Acetylphenoxy)methyl]-2-furoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Acetylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-[(4-Acetylphenoxy)methyl]-2-furoic acid include:
5-[(4-Methylphenoxy)methyl]-2-furoic acid: Differing by the presence of a methyl group instead of an acetyl group.
5-[(4-Hydroxyphenoxy)methyl]-2-furoic acid: Featuring a hydroxy group instead of an acetyl group.
5-[(4-Chlorophenoxy)methyl]-2-furoic acid: Containing a chlorine atom in place of the acetyl group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific acetyl substitution, which imparts distinct properties and applications.
Properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXELBJNRHQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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